4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Overview
Description
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry This compound, in particular, is characterized by its unique structure, which includes two pyrazole rings and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with a chlorobenzyl halide in the presence of a base such as potassium carbonate.
Chlorination: The final step involves the chlorination of the pyrazole rings using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole: Lacks the chlorophenyl group, resulting in different chemical properties and biological activities.
4-chloro-1-phenyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole: Similar structure but without the chlorophenyl group, leading to variations in reactivity and applications.
Uniqueness
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to the presence of both the chlorophenyl and pyrazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6/c1-24-10-13(7-21-24)17-16(20)18(14-8-22-25(2)11-14)26(23-17)9-12-4-3-5-15(19)6-12/h3-8,10-11H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVZVSVOZQPBLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2CC3=CC(=CC=C3)Cl)C4=CN(N=C4)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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